molecular formula C6H5FN2O4S B2526828 3-Fluoro-2-nitrobenzene-1-sulfonamide CAS No. 1251363-47-9

3-Fluoro-2-nitrobenzene-1-sulfonamide

Cat. No.: B2526828
CAS No.: 1251363-47-9
M. Wt: 220.17
InChI Key: QTSRHPKNZCCTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzenesulfonamide. The reaction is carried out by treating 3-fluorobenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrochloric acid, and sodium dithionite.

    Nucleophiles: Phenols, amines, and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.

Major Products

    Reduction: 3-Fluoro-2-aminobenzene-1-sulfonamide.

    Substitution: 3-Phenoxy-2-nitrobenzene-1-sulfonamide.

    Oxidation: 3-Fluoro-2-nitrobenzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrobenzenesulfonamide
  • 2-Fluoro-5-nitrobenzenesulfonamide
  • 3-Fluoro-2-nitrobenzenesulfonic acid

Uniqueness

3-Fluoro-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the fluorine, nitro, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-fluoro-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSRHPKNZCCTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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